REACTION_CXSMILES
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[N+:1]([C:4]1[N:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1)([O-])=[O:2]>CCOC(C)=O.[Pd]>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][C:7]1[CH:6]=[N:5][C:4]([NH:1][OH:2])=[CH:9][N:8]=1)[CH3:15]
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Name
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|
Quantity
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6.7 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1N=CC(=NC1)CC(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature under hydrogen balloon for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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before filtration
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
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C(C)OC(CC1=NC=C(N=C1)NO)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |